molecular formula C16H10ClF9N2O2 B2671326 N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE CAS No. 62315-29-1

N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2671326
CAS No.: 62315-29-1
M. Wt: 468.7
InChI Key: WVBXTQVJWWYEHC-UHFFFAOYSA-N
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Description

N-[4-(1,1,2,2,3,3,4,4,4-Nonafluorobutoxy)phenyl]pyridine-4-carboxamide hydrochloride is a fluorinated aromatic compound characterized by a pyridine-4-carboxamide core linked to a phenyl group substituted with a nonafluorobutoxy chain. The hydrochloride salt enhances its solubility in polar solvents, a common modification for nitrogen-containing bases. The nonafluorobutoxy group (C₄F₉O) introduces significant lipophilicity and chemical stability, traits often leveraged in pharmaceuticals and agrochemicals to improve membrane permeability and resistance to metabolic degradation .

The compound’s design aligns with trends in fluorinated drug candidates, where fluorine atoms enhance binding selectivity and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F9N2O2.ClH/c17-13(18,15(21,22)23)14(19,20)16(24,25)29-11-3-1-10(2-4-11)27-12(28)9-5-7-26-8-6-9;/h1-8H,(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBXTQVJWWYEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF9N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896240
Record name N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62315-29-1
Record name N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the nonafluorobutoxyphenyl intermediate. This intermediate is then reacted with pyridine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, or distillation are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nonafluorobutoxy group activates the para-substituted phenyl ring for nucleophilic substitution. For example:

  • Halogenation : Under acidic conditions, intermediate epoxides derived from similar fluorinated phenols undergo ring-opening with halogenating agents (e.g., PBr₃, SOCl₂) to introduce halogens at reactive positions .

Reaction TypeConditionsCatalyst/SolventYield
Epoxide halogenation50–170°C, inert solvent (toluene, THF)NaF/KF, ionic liquids~70–85%

Coupling Reactions

The pyridine ring participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Boronic acid derivatives react with halogenated pyridines under Pd catalysis. For example, 4-halopyrimidines couple with phenethyl amines in the presence of Pd(PPh₃)₄ to form biaryl structures .

  • Sonogashira Coupling : Terminal alkynes (e.g., 4-ethynylanisole) react with iodinated analogs under Pd/Cu catalysis to form carbon-carbon bonds .

Reaction TypeConditionsCatalystSolventYield
Sonogashira100°C, N₂ atmospherePd(PPh₃)₂Cl₂, CuIToluene/Et₃N61%

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for triazolo-pyridine derivatives, a related structural class:

  • Cyclocondensation : Benzohydrazides react with enaminonitriles under microwave conditions (140°C, toluene) to form 1,2,4-triazolo[1,5-a]pyridines in 88% yield .

  • Transamidation : Dimethylamine elimination occurs rapidly under microwave heating, enabling scalable synthesis (>400 mg) .

Hydrolysis and Salt Formation

The hydrochloride salt form suggests reactivity in proton-transfer reactions:

  • Acid-Base Neutralization : Reacts with strong bases (e.g., NaOH) to liberate the free base form.

  • Hydrolysis of Amide Bond : Under strongly acidic or basic conditions, the carboxamide group may hydrolyze to carboxylic acid, though stability data for this specific compound remain undocumented .

Thermal and Oxidative Stability

  • Thermal Degradation : Fluorinated ethers typically decompose above 200°C, releasing HF and carbonyl byproducts.

  • N-Oxidation : Pyridine rings in analogous compounds undergo oxidation with mCPBA or H₂O₂ to form N-oxides .

Limitations and Research Gaps

  • No direct experimental data on this compound’s reactivity are available in peer-reviewed literature.

  • Predictions rely on structurally related fluorinated pyridines and aryl ethers .

Scientific Research Applications

Chemical Synthesis and Catalysis

The incorporation of fluorinated groups into organic compounds has been shown to enhance their chemical properties. In the context of catalysis, compounds with fluorinated moieties can exhibit increased solubility and reactivity. For instance, the synthesis of fluorinated olefin metathesis catalysts has demonstrated improved catalytic activity due to the presence of perfluoroalkyl groups . The specific compound may serve as a ligand or precursor in the development of new catalytic systems that leverage these enhanced properties.

Fluorinated compounds have gained attention for their biological activities. Research into derivatives of similar structures has shown that they can possess significant antimicrobial and antitubercular properties. For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . The potential for N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-4-carboxamide hydrochloride to exhibit similar or enhanced biological activity warrants further investigation.

Pharmaceutical Applications

The unique structural characteristics of fluorinated compounds often lead to improved pharmacokinetic properties such as increased metabolic stability and bioavailability. The design of novel pharmaceuticals often incorporates fluorinated moieties to enhance efficacy and reduce toxicity. For instance, studies indicate that fluorinated benzoyl hydrazine derivatives show multitarget biological activity and could serve as potential drug candidates against various diseases . this compound could similarly be explored for its therapeutic potential in drug development.

Material Science

Fluorinated compounds are also utilized in material science due to their unique properties such as hydrophobicity and chemical resistance. They are often incorporated into polymers and coatings to enhance performance characteristics like durability and weather resistance. The compound may find applications in developing advanced materials with specific functional properties tailored for industrial applications.

Case Study 1: Antitubercular Activity

A study on structurally similar compounds demonstrated that modifications in the phenyl ring significantly affected the antitubercular activity against M. tuberculosis. Compounds with specific substituents showed enhanced activity profiles . This suggests that this compound could be optimized for similar applications.

Case Study 2: Catalytic Applications

Research involving fluorinated olefin metathesis catalysts revealed that the introduction of fluorine atoms can significantly increase reaction rates and selectivity . If this compound is used as a ligand in these systems, it could potentially enhance catalytic efficiency in various organic transformations.

Mechanism of Action

The mechanism by which N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE exerts its effects involves interactions with specific molecular targets and pathways. The nonafluorobutoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on fluorine substitution patterns, functional groups, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Key Functional Groups Fluorine Content Molecular Weight (g/mol) Notable Features
N-[4-(Nonafluorobutoxy)phenyl]pyridine-4-carboxamide hydrochloride (Target) Pyridine carboxamide, nonafluorobutoxy phenyl 9 F atoms ~450 (estimated) High lipophilicity; hydrochloride salt
4-[Carboxy-(3,4-difluoro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester hydrochloride Piperazine, difluorophenyl, tert-butyl ester 2 F atoms 392.83 Polar due to carboxylic acid; tert-butyl ester enhances stability
1-(4-((6-Chloro-2-methylpyrimidin-4-yl)amino)-3-fluorophenyl)-3-(4-fluorophenyl)urea Pyrimidine, fluorophenyl urea 2 F atoms ~350 (estimated) Urea moiety for hydrogen bonding; dual fluorine substitution
N-(4-Fluorobenzyl)-1-butanamine hydrochloride Fluorobenzyl, butanamine 1 F atom ~230 (estimated) Simple aliphatic amine; moderate lipophilicity

Key Observations:

  • Fluorine Content: The target compound’s nonafluorobutoxy group provides exceptional electron-withdrawing effects and steric bulk compared to mono- or difluorinated analogs. This likely increases metabolic stability but may reduce aqueous solubility without the hydrochloride counterion .
  • Functional Groups: The pyridine carboxamide in the target compound contrasts with urea (hydrogen-bonding capacity) or piperazine (basic nitrogen) in analogs, suggesting divergent biological targets or mechanisms .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-[Carboxy-(3,4-difluoro-phenyl)-methyl]-piperazine Derivative N-(4-Fluorobenzyl)-1-butanamine HCl
Solubility Moderate (enhanced by HCl salt) High (polar carboxylic acid) High (small aliphatic amine + HCl salt)
Lipophilicity (LogP) High (C₄F₉O group) Moderate (tert-butyl ester) Low to moderate
Metabolic Stability Likely high (fluorine shielding) Moderate (ester hydrolysis risk) Low (short aliphatic chain)

Implications:

  • The target compound’s high lipophilicity may favor blood-brain barrier penetration, making it relevant for central nervous system targets. In contrast, the piperazine derivative’s polarity suits peripheral applications .
  • The hydrochloride salt in both the target and N-(4-fluorobenzyl)butanamine improves water solubility, critical for oral bioavailability .

Biological Activity

N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions including the formation of the pyridine ring and the introduction of the nonafluorobutoxy group. The general synthetic route can be summarized as follows:

  • Formation of the Pyridine Ring : Utilizing precursor compounds that contain a pyridine moiety.
  • Introduction of the Nonafluorobutoxy Group : This is achieved through nucleophilic substitution reactions.
  • Formation of the Carboxamide : The carboxamide functional group is introduced via amide coupling reactions.

Biological Activity

The biological activity of this compound has been investigated primarily in terms of its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE exhibit significant anticancer effects. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 2.35 µM to 2.59 µM against various cancer cell lines such as HeLa and MCF7 . This suggests a potent ability to inhibit cancer cell proliferation.
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. These compounds can disrupt cellular signaling pathways critical for tumor growth.

Antimicrobial Activity

In addition to anticancer properties, preliminary bioassays indicate that this compound may also possess antimicrobial activities. Studies on related benzamides have shown:

  • Larvicidal Activity : Compounds with similar structural features exhibited high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
  • Fungicidal Activity : Certain derivatives demonstrated effective fungicidal properties against various fungal strains .

Case Studies

Several case studies have highlighted the effectiveness of compounds related to N-[4-(1,1,2,2,3,3,4,4,4-NONAFLUOROBUTOXY)PHENYL]PYRIDINE-4-CARBOXAMIDE in clinical and laboratory settings.

  • Study on Anticancer Efficacy :
    • A study evaluated a series of pyridine-based compounds for their anticancer activity against multiple cell lines. Results indicated that modifications in the phenyl group significantly enhanced anticancer efficacy .
  • Antimicrobial Testing :
    • Another study focused on testing various substituted pyridines for antimicrobial activity against resistant bacterial strains. The results showed promising inhibitory effects against Staphylococcus aureus and E. coli .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Concentration IC50/Effectiveness Cell Line/Organism
Anticancer2.35 µM - 2.59 µMSignificant inhibitionHeLa / MCF7
Larvicidal10 mg/L100% at 10 mg/LMosquito larvae
Fungicidal50 mg/L90.5% inhibitionBotrytis cinerea

Q & A

Q. Which statistical methods analyze dose-response relationships in high-content screening?

  • Methodological Answer : Apply nonlinear regression (four-parameter logistic model) with Bayesian inference for EC50 estimation. Use hierarchical clustering for phenotypic response patterns. Address overdispersion in count data via generalized linear mixed models (GLMM) .

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